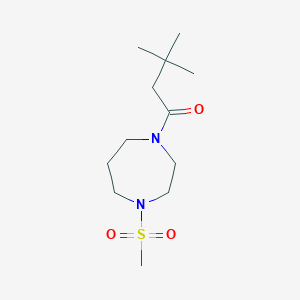![molecular formula C15H21FN2O2 B7566333 N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566333.png)
N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide, also known as FPECM, is a chemical compound that has gained significant attention in scientific research. It is a piperidine derivative that has been synthesized for its potential use in medicinal chemistry. FPECM has been found to have unique properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide is not fully understood, but it is believed to be mediated by the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been found to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood. It has also been found to interact with the GABA receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in the regulation of pain, mood, and anxiety. N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide has also been found to decrease the release of glutamate, which is involved in the regulation of pain and inflammation. Additionally, N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been shown to modulate the activity of various ion channels, which are involved in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide in lab experiments include its unique pharmacological properties, which make it a promising candidate for the development of new drugs. N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, making it a potential treatment for various disorders. However, the limitations of using N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide in lab experiments include its limited availability and high cost. Additionally, the mechanism of action of N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide. One direction is to further investigate the mechanism of action of N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide to better understand its effects. Another direction is to study the potential use of N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide in the treatment of various disorders such as pain, inflammation, anxiety, and depression. Additionally, the development of new drugs based on N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide could be a promising direction for future research. Finally, the synthesis of new derivatives of N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide could lead to the discovery of compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide involves a multi-step process that includes the reaction of 2-fluoro-1-phenylethylamine with 4-methoxypiperidine-1-carboxylic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The purity and yield of the synthesized N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide are determined by various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been extensively studied for its potential use in medicinal chemistry. It has been found to have various pharmacological properties that make it a promising candidate for the development of new drugs. N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been shown to have analgesic and anti-inflammatory effects, making it a potential treatment for pain and inflammation-related disorders. It has also been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression-related disorders.
Eigenschaften
IUPAC Name |
N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-11(13-5-3-4-6-14(13)16)17-15(19)18-9-7-12(20-2)8-10-18/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQYDLPUTDZPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC(=O)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)









![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)